molecular formula C16H21N3O2 B2416791 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile CAS No. 338753-88-1

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile

Cat. No.: B2416791
CAS No.: 338753-88-1
M. Wt: 287.363
InChI Key: GIYYDSAHEWBEOK-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile typically involves the reaction of 1,3-benzodioxole with piperazine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The process may involve heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alkanes. Substitution reactions could result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, is known for its potential biological activity, making this compound a valuable subject for further research .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,11-17)19-7-5-18(6-8-19)10-13-3-4-14-15(9-13)21-12-20-14/h3-4,9H,5-8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYDSAHEWBEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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